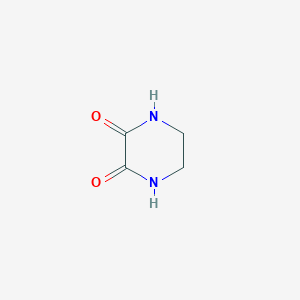

2,3-Piperazinedione

描述

2,3-Piperazinedione, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 114.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218330. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Piperazine-2,3-dione, also known as 2,3-Piperazinedione, is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . .

Mode of Action

As a derivative of piperazine, Piperazine-2,3-dione may share similar modes of action. Piperazine mediates its anthelmintic action by paralyzing parasites, which allows the host body to easily remove or expel the invading organism . It is presumed to cause hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine derivatives have been shown to induce apoptosis in cancer cells

Pharmacokinetics

Piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . .

生化分析

Biochemical Properties

Piperazine-2,3-dione interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found in the ethyl acetate extract of Bacillus enclensis, a bacterium, where it showed significant antibacterial properties against Pseudomonas aeruginosa and Escherichia coli . The nature of these interactions is likely due to the compound’s structure and its ability to form bonds with other molecules.

Cellular Effects

Piperazine-2,3-dione has been shown to have effects on various types of cells and cellular processes. For example, it has been found to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines . This suggests that Piperazine-2,3-dione can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been suggested that this compound may have long-term effects on cellular function . Information on the product’s stability and degradation would be valuable for understanding its temporal effects.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Piperazine-2,3-dione in animal models. It is known that the effects of many compounds can vary with different dosages, and this is likely to be the case with Piperazine-2,3-dione as well .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

生物活性

2,3-Piperazinedione is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, also known as 2,3-diketopiperazine, is a derivative of piperazine characterized by two carbonyl groups at the 2 and 3 positions on the piperazine ring. Its molecular formula is , with a molecular weight of approximately 114.1 g/mol. The compound exists as a hydrate, indicating that it incorporates water molecules into its crystalline structure, which may influence its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research suggests that it modulates the activity of enzymes and receptors involved in critical cellular processes such as signal transduction and gene expression. The exact molecular targets are still under investigation, but preliminary studies indicate potential interactions with protein-protein interactions (PPIs) and tubulin polymerization pathways .

Anticancer Properties

One of the most notable biological activities of this compound is its anticancer potential. A study involving a series of piperazinedione derivatives demonstrated significant anticancer activity against various tumor cell lines. For instance, compound TW01003 exhibited potent antiangiogenesis and anticancer effects in mouse models, although its pharmacokinetics were limited due to high metabolic clearance . The mechanism involves inhibition of tubulin polymerization, similar to established chemotherapeutic agents like colchicine .

Antiparasitic Activity

Recent investigations have highlighted the potential of this compound as a lead compound for developing new drugs targeting parasitic infections. Its structural relationship with piperazine derivatives suggests a promising avenue for further research into antiparasitic therapies.

Study on Antitumor Activity

A study synthesized thirteen novel piperazinediones and assessed their anticancer properties. The results indicated that compounds with an aromatic ring in their structure exhibited enhanced tumor cell suppression compared to those with sp³ heterocyclic rings. Notably, compound 18 demonstrated significant inhibition of tubulin polymerization, reinforcing the hypothesis that these compounds act through similar mechanisms as traditional tubulin inhibitors .

| Compound | Activity | Mechanism |

|---|---|---|

| TW01003 | Potent antiangiogenesis | Inhibition of tubulin polymerization |

| Compound 18 | Significant tumor cell suppression | Tubulin binding |

Future Directions

Despite the promising biological activities associated with this compound, further research is warranted to elucidate its mechanisms fully and optimize its pharmacological properties. Studies focusing on its binding affinities and interactions within biological systems will be crucial for developing effective therapeutic agents.

科学研究应用

Medicinal Chemistry

Anticancer Activity:

2,3-Piperazinedione derivatives have been investigated for their potential as anticancer agents. A notable example is the compound TW01003, which demonstrated potent anticancer and antiangiogenesis activities in preclinical models. In studies involving mice, TW01003 exhibited a broad spectrum of antitumor activities across various cancer cell lines. Its mechanism involves binding to tubulin, leading to mitotic arrest and subsequent apoptosis of tumor cells .

Neuroprotective Effects:

Research has identified this compound derivatives that exhibit neuroprotective properties. For instance, certain compounds have been shown to promote neurite outgrowth in Neuro-2a cells and protect against neuronal cell death in models of Parkinson’s disease . These findings suggest that piperazinedione derivatives could be developed for treating neurodegenerative disorders.

Enzyme Inhibition:

Studies indicate that this compound can act as an inhibitor for specific enzymes. For example, its derivatives have been explored for their potential to inhibit HIV-1 integrase, crucial for the replication of the virus. This suggests a pathway for developing antiviral drugs based on this compound.

Synthesis and Chemical Reactions

Reagent in Organic Synthesis:

this compound serves as an important intermediate in organic synthesis. It is utilized in the synthesis of more complex organic compounds, facilitating the development of new materials and chemicals. Its unique structure allows for various chemical modifications that can lead to novel compounds with desired properties.

Case Study - Synthesis of Diketopiperazine Derivatives:

A concise synthetic method has been developed for constructing 3-substituted piperazine acetic acid esters from optically pure amino acids. This method efficiently produces 2,3-substituted piperazines with high enantiomeric purity, showcasing the utility of this compound in synthetic chemistry .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is used in the production of specialty chemicals. Its reactivity allows it to be employed in various chemical processes necessary for manufacturing high-value products. The compound's versatility makes it a valuable asset in chemical manufacturing.

Data Table: Summary of Applications

化学反应分析

Phosphonylation Reactions with Triethyl Phosphite

2,3-Piperazinedione reacts with triethyl phosphite in the presence of phosphoryl chloride to yield stereoisomeric bisphosphonates. The reaction produces two distinct products:

-

cis-Piperazine-2,3-diyl-bisphosphonate (10) : A meso compound formed due to symmetrical addition across the diketone.

-

trans-Piperazine-2,3-diyl-bisphosphonate (11) : A racemic mixture of RR and SS stereoisomers resulting from asymmetric addition .

Key Observations :

-

Separation of isomers is achieved via column chromatography, with and NMR spectra providing clear differentiation (Figures S1.10 and S1.17 in ).

-

Hydrolysis of 10 and 11 with concentrated HCl yields carboxylic acids 12 and 13 , respectively, confirmed by X-ray crystallography (Figure 1 in ).

Hydrolytic Stability and Degradation Pathways

Bisphosphonates derived from this compound exhibit variable stability under hydrolytic conditions:

| Compound | Hydrolysis Product | Stability | Reference |

|---|---|---|---|

| 10 | Carboxylic acid 12 | Stable | |

| 14 | (N′-Ethyl-2-aminoethyl)glycine 15 | Unstable (C–P bond cleavage) | |

| 16 | Degraded products | Highly unstable (C–P bond cleavage) |

The instability of benzoannulated bisphosphonates (e.g., 14 , 16 ) underscores the susceptibility of C–P bonds to hydrolysis under acidic conditions .

Mechanistic Insights and Radical Pathways

Reactions with 3-methyl-piperazin-3-one yield 17 , a monophosphonylated product, in low yields (Scheme 9 in ). This deviation from bisphosphonate formation suggests a partial radical mechanism, potentially involving phosphite-generated radicals during the reaction .

Synthetic Routes to 2,3-Substituted Piperazines

A 2022 study outlines a five-step methodology for synthesizing 3-substituted piperazine-2-acetic acid esters from amino acids :

Key Steps :

-

Intermolecular aza-Michael Reaction : Converts α,β-unsaturated esters to intermediates.

-

Annulation : Utilizes 1,4-diamines and vinyl diphenylphosphonium reagents for ring closure.

-

Functionalization : Boc protection and deprotection steps to achieve enantiopure products.

Challenges :

-

3-Phenyl-substituted derivatives undergo racemization during synthesis.

-

Alternative annulation conditions (e.g., Staudinger reaction) favor lactam formation over piperazine, complicating route optimization .

Stereochemical Outcomes and Separation

The stereochemistry of bisphosphonates 10 and 11 is governed by keto-enol equilibria:

-

cis-Isomer (10) : Favored by enamine stabilization.

-

trans-Isomer (11) : Arises from imine-like intermediates.

X-ray structures confirm the planar geometry of hydrolysis products (e.g., 12 , 15 ), supporting proposed mechanistic pathways .

Comparative Reaction Yields and Conditions

| Reaction | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Phosphonylation | This compound | 10 + 11 | 65–78 | POCl, EtP, RT |

| Hydrolysis (HCl) | 10 | 12 | 85 | Conc. HCl, reflux |

| Monophosphonylation | 3-Methyl derivative | 17 | 12 | POCl, EtP, RT |

属性

IUPAC Name |

piperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-4(8)6-2-1-5-3/h1-2H2,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHRRMFZHSDGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926970 | |

| Record name | Piperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13092-86-9, 29990-68-9 | |

| Record name | 2,3-Piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Piperazinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Piperazinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PIPERAZINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DUD3CT57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。